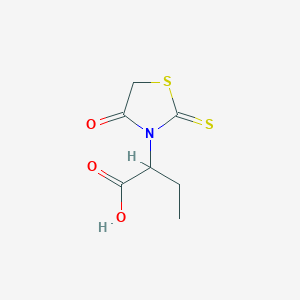

2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)butanoic Acid

Übersicht

Beschreibung

2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)butanoic Acid is a heterocyclic compound that belongs to the thiazolidine family. Thiazolidines are five-membered rings containing both sulfur and nitrogen atoms, which contribute to their diverse biological activities.

Wirkmechanismus

Target of Action

Compounds containing a 1,3-thiazolidin-4-one fragment, which is a structural unit of this compound, are known to interact with peroxisome proliferator-activated receptors (ppars) and are used in the treatment of type ii diabetes .

Mode of Action

It is known that 1,3-thiazolidin-4-one derivatives, which include this compound, exhibit various biological activities . They are subjects of extensive pharmacological studies .

Biochemical Pathways

Compounds with a similar structure have been found to possess antitumor , antimicrobial , and anti-tubercular properties , act as antiapoptotic protein Bcl-2 and acetylcholinesterase inhibitors , and induce leukemia cell apoptosis .

Pharmacokinetics

The physicochemical properties and drug likeness of similar compounds have been predicted in silico .

Result of Action

The synthesized compounds were evaluated for their in vitro antitumor activity and were found to exhibit a moderate activity against most human cancer cell lines . The most sensitive cancer cell line was CCRF-CEM leukemia .

Action Environment

It is known that the reaction of similar compounds with ethanol and amines to obtain the corresponding ester and amides was found to be optimal in water . This suggests that the compound’s action may be influenced by the solvent environment.

Vorbereitungsmethoden

The synthesis of 2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)butanoic Acid typically involves the reaction of thiazolidine derivatives with various reagents. One common method includes the use of isothiocyanates and aziridines in the presence of a Lewis acid like BF3·OEt2, which facilitates the ring-opening reaction and subsequent cyclization to form the thiazolidine ring . Industrial production methods may involve multicomponent reactions, click chemistry, and green chemistry approaches to enhance yield, purity, and selectivity .

Analyse Chemischer Reaktionen

2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)butanoic Acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: Nucleophilic substitution reactions can occur at the thiazolidine ring, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)butanoic Acid has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: It is used in the study of enzyme inhibition and protein interactions.

Medicine: This compound has shown potential as an anticancer, antimicrobial, and anti-inflammatory agent.

Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)butanoic Acid include:

- 4-(Methylthio)-2-(4-oxo-2-thioxo-1,3-thiazolidin-3-yl)butanoic acid

- (4-Oxo-2-thioxothiazolidin-3-yl)acetic acid

- 4-(Methylsulfanyl)-2-[(5E)-4-oxo-5-(3-pyridinylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid . These compounds share the thiazolidine ring structure but differ in their substituents, which can affect their biological activity and chemical reactivity. The unique combination of the oxo and thioxo groups in this compound contributes to its distinct properties and potential applications .

Biologische Aktivität

2-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)butanoic acid, a derivative of rhodanine, has garnered attention due to its diverse biological activities, particularly as an aldose reductase inhibitor. This compound is part of a larger class of thiazolidine derivatives that exhibit significant pharmacological properties. This article reviews the synthesis, structural characteristics, and biological activities of this compound, supported by data tables and case studies.

Chemical Structure and Synthesis

The compound's structure is characterized by a thiazolidine ring with a keto group and a sulfanylidene moiety. The synthesis typically involves the reaction of thiazolidine derivatives with appropriate acyl groups. For instance, the synthesis pathway includes the condensation of hydrazides with thiocarbonyl compounds in ethanol under reflux conditions, yielding the desired product with a moderate yield (approximately 61%) .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial efficacy of this compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for different derivatives have been recorded, indicating varying degrees of activity:

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| 3a | Escherichia coli | 7.8 |

| 3b | Staphylococcus aureus | 15.6 |

| 3c | Pseudomonas aeruginosa | 31.2 |

| 3d | Candida albicans | 62.5 |

These results suggest that modifications in the substituents significantly affect the biological activity of these compounds .

Aldose Reductase Inhibition

The compound has also been identified as a potent aldose reductase inhibitor, which is crucial for managing diabetic complications such as neuropathy. The inhibition mechanism involves binding to the enzyme's active site, thereby preventing glucose conversion to sorbitol. This property aligns with other rhodanine derivatives that have been utilized in therapeutic applications .

Case Studies

- Diabetic Neuropathy Treatment : A study demonstrated that derivatives of this compound effectively reduced sorbitol accumulation in diabetic rat models, showcasing their potential in clinical applications for diabetes management .

- Neuroprotective Effects : Another investigation into the neuroprotective effects of this compound revealed its ability to mitigate oxidative stress in neuronal cells, suggesting its possible role in treating neurodegenerative diseases .

Eigenschaften

IUPAC Name |

2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO3S2/c1-2-4(6(10)11)8-5(9)3-13-7(8)12/h4H,2-3H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNQBLGBOIVVEBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)O)N1C(=O)CSC1=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.